1H-Imidazole, 4-(bromomethyl)-5-methyl-
Overview
Description
1H-Imidazole, 4-(bromomethyl)-5-methyl- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromomethyl and methyl groups on the imidazole ring enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 4-(bromomethyl)-5-methyl- can be synthesized through several methods. One common approach involves the bromination of 1H-imidazole derivatives. For instance, the bromination of 1-hydroxyimidazole-3-oxide using bromine in acetic acid can yield brominated imidazole compounds . Another method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under mild conditions .
Industrial Production Methods: Industrial production of 1H-Imidazole, 4-(bromomethyl)-5-methyl- typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding imidazole derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, acetonitrile), catalysts (triethylamine, pyridine).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
- Substituted imidazole derivatives with various functional groups.
- Oxidized imidazole compounds with additional oxygen-containing groups.
- Reduced imidazole derivatives with modified alkyl chains.
Scientific Research Applications
1H-Imidazole, 4-(bromomethyl)-5-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-(bromomethyl)-5-methyl- involves its interaction with molecular targets through its bromomethyl and methyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of reactive intermediates. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
1H-Imidazole, 4-methyl-: Lacks the bromomethyl group, resulting in different reactivity and applications.
1H-Imidazole, 4-(chloromethyl)-5-methyl-: Contains a chloromethyl group instead of bromomethyl, leading to variations in chemical behavior and reactivity.
1H-Imidazole, 4-(hydroxymethyl)-5-methyl-: Features a hydroxymethyl group, which affects its solubility and reactivity compared to the bromomethyl derivative.
Uniqueness: 1H-Imidazole, 4-(bromomethyl)-5-methyl- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTJOBABUVWGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288281 | |
Record name | 5-(Bromomethyl)-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72836-00-1 | |
Record name | 5-(Bromomethyl)-4-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72836-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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